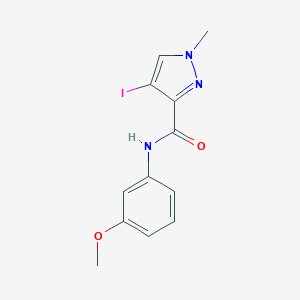
4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'IMPA-1'.
作用機序
IMPA-1 inhibits the activity of IMPase, which leads to a decrease in the levels of inositol in the cell. This, in turn, affects the cell signaling pathways that are involved in cell growth and proliferation. As a result, the growth of cancer cells is inhibited.
Biochemical and Physiological Effects:
IMPA-1 has been shown to have a selective effect on cancer cells, without affecting normal cells. This is due to the fact that cancer cells have a higher demand for inositol, which makes them more sensitive to the inhibition of IMPase. Additionally, IMPA-1 has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using IMPA-1 in lab experiments is its selectivity towards cancer cells, which allows for targeted inhibition of cell growth. Additionally, IMPA-1 has been shown to have low toxicity in animal studies. However, one limitation of using IMPA-1 is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on IMPA-1. One area of interest is the development of IMPA-1 analogs that have improved solubility and potency. Additionally, further studies are needed to determine the efficacy of IMPA-1 in combination with other cancer treatments. Finally, the potential use of IMPA-1 in other fields, such as neurology and psychiatry, warrants further investigation.
合成法
The synthesis of IMPA-1 involves the reaction of 3-methoxyphenylhydrazine with 1-methyl-1H-pyrazol-4-carboxylic acid, followed by the addition of iodine and acetic anhydride. The resulting product is then purified through column chromatography.
科学的研究の応用
IMPA-1 has been studied for its potential applications in cancer research. Studies have shown that IMPA-1 can inhibit the growth of cancer cells by targeting the enzyme inositol monophosphatase (IMPase). This enzyme is involved in the biosynthesis of inositol, a molecule that plays a crucial role in cell signaling and growth.
特性
製品名 |
4-iodo-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C12H12IN3O2 |
分子量 |
357.15 g/mol |
IUPAC名 |
4-iodo-N-(3-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12IN3O2/c1-16-7-10(13)11(15-16)12(17)14-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H,14,17) |
InChIキー |
GCQBCYDPOUHRSW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)OC)I |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
![5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide](/img/structure/B214175.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B214176.png)
![1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)
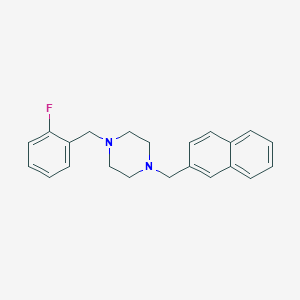
![2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B214179.png)
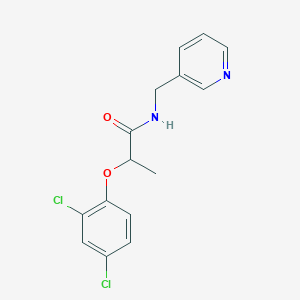
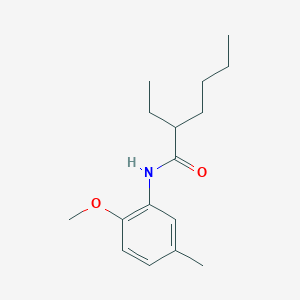
![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline](/img/structure/B214186.png)
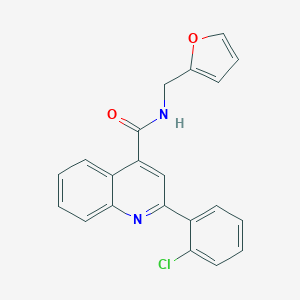
![Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)
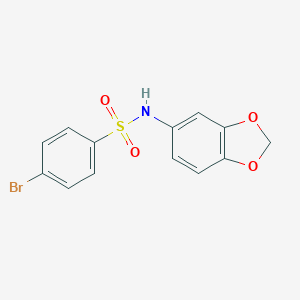
![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)